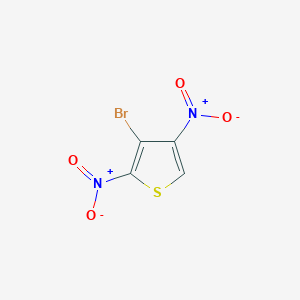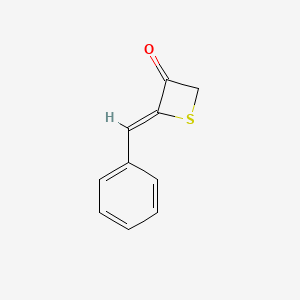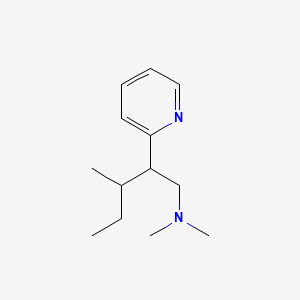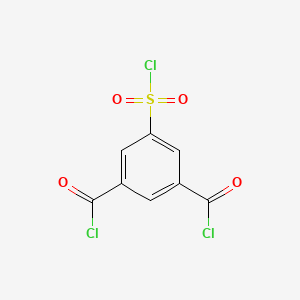
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride is an organic compound with the molecular formula C8H3Cl3O4S It is a derivative of benzene and contains both chlorosulfonyl and dicarbonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride typically involves the chlorosulfonation of benzene-1,3-dicarboxylic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Benzene-1,3-dicarboxylic acid is treated with chlorosulfonic acid, resulting in the formation of 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Conversion to Dichloride: The resulting 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonates, and other derivatives.
Reduction Products: Sulfonamides and sulfonic acids.
Hydrolysis Products: 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The dicarbonyl groups can undergo reduction to form various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chlorosulfonyl)isophthalic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
Uniqueness
This compound is unique due to the presence of both chlorosulfonyl and dicarbonyl functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of compounds.
Eigenschaften
CAS-Nummer |
38215-37-1 |
|---|---|
Molekularformel |
C8H3Cl3O4S |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
5-chlorosulfonylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O4S/c9-7(12)4-1-5(8(10)13)3-6(2-4)16(11,14)15/h1-3H |
InChI-Schlüssel |
JPPYSPAXPNNOBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
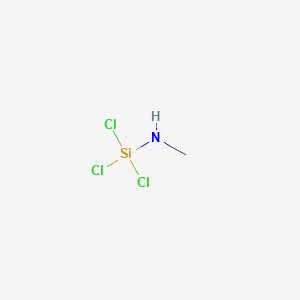

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
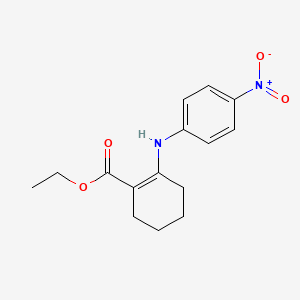
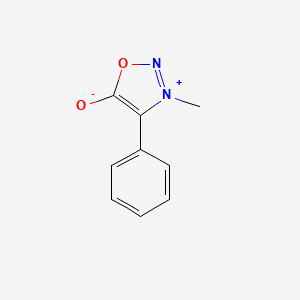
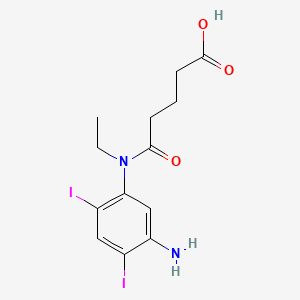
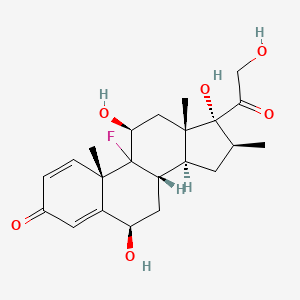
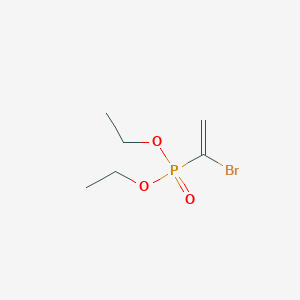
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

